molecular formula C17H15NO6 B3980372 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

Cat. No. B3980372
M. Wt: 329.30 g/mol
InChI Key: FAUDJPRZSBDSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. This compound belongs to the family of benzophenone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is not fully understood, but it is believed to involve multiple pathways. In antimicrobial studies, it is thought to disrupt the bacterial cell membrane and inhibit the growth of fungal cells. In antioxidant studies, it is believed to scavenge free radicals and prevent oxidative stress. In anticancer studies, it is thought to induce cell death by activating apoptotic pathways and inhibiting cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. In antimicrobial studies, it has been shown to inhibit the activity of bacterial enzymes, such as beta-lactamase. In antioxidant studies, it has been shown to reduce lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In anticancer studies, it has been shown to induce DNA damage and activate caspase enzymes, which are involved in apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. Another advantage is its stability, which allows it to be stored for longer periods without degradation. However, one of the limitations is its solubility, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and microbial infections. Additionally, future studies could focus on optimizing the synthesis method and improving the compound's solubility and bioavailability.
In conclusion, this compound is a promising compound that has shown potential biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different fields.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate has been studied for its potential biological activities, including its antimicrobial, antioxidant, and anticancer properties. In antimicrobial studies, this compound has shown promising activity against various bacterial and fungal strains. In antioxidant studies, it has exhibited significant free radical scavenging activity. In anticancer studies, it has demonstrated cytotoxic effects against different cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11-3-4-13(9-15(11)18(21)22)16(19)10-24-17(20)12-5-7-14(23-2)8-6-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUDJPRZSBDSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.